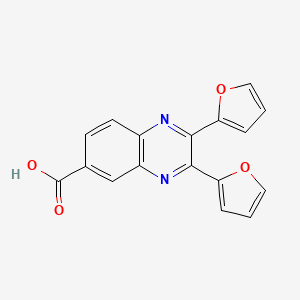

2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid

Beschreibung

BenchChem offers high-quality 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,3-bis(furan-2-yl)quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-17(21)10-5-6-11-12(9-10)19-16(14-4-2-8-23-14)15(18-11)13-3-1-7-22-13/h1-9H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEQHYWMTHWMQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic Acid: An In-depth Technical Guide

Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery

Quinoxalines, a class of heterocyclic compounds, are of paramount importance in medicinal chemistry.[1] Their unique structural framework allows them to serve as versatile scaffolds in the design of novel therapeutic agents with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The target of this guide, 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid, is a promising molecule within this class, incorporating furan moieties known for their diverse pharmacological profiles.

This guide provides a comprehensive, in-depth technical overview of a robust and reproducible synthetic route to 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid. We will delve into the synthesis of the requisite starting materials, the final condensation reaction, and the analytical techniques for the characterization of the final product. The methodologies presented herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Overall Synthetic Strategy: A Convergent Approach

The synthesis of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid is most efficiently achieved through a convergent strategy. This involves the independent synthesis of two key precursors, Furil (a 1,2-dicarbonyl compound) and 3,4-diaminobenzoic acid (an ortho-diamine), followed by their condensation in the final step to yield the target quinoxaline derivative. This approach allows for the optimization of each synthetic route independently, leading to higher overall yields and purity.

Sources

Technical Guide: Characterization and Synthesis of 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic Acid

Topic: Characterization of 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic Acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Pharmacophore Significance[1]

2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid (CAS: 90846-59-6) represents a critical scaffold in medicinal chemistry, fusing the DNA-intercalating properties of the quinoxaline core with the lipophilic, electron-rich furan moieties. Unlike the parent 2,3-diphenylquinoxaline, the inclusion of the C6-carboxylic acid functionality provides a vital handle for solubility modulation and further derivatization (e.g., amide coupling for peptidomimetics).

This guide details the synthesis, purification, and multi-modal characterization of this compound, emphasizing the spectroscopic signatures required for validation in drug discovery workflows.

Synthesis Protocol: Mechanistic Pathways

The synthesis relies on the condensation of a 1,2-dicarbonyl species with an aromatic diamine.[1] Two primary methodologies exist: the traditional acid-catalyzed reflux and the modern high-temperature water (HTW) "green" synthesis.

Method A: Traditional Acid-Catalyzed Condensation (Bench Standard)

Rationale: Acetic acid acts as both solvent and proton source to activate the carbonyl carbons of the furil, facilitating nucleophilic attack by the diamine.

-

Reagents: 3,4-Diaminobenzoic acid (1.0 eq), 1,2-Di(furan-2-yl)ethane-1,2-dione (1.0 eq).

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic AcOH.

-

Procedure:

-

Dissolve 1,2-di(furan-2-yl)ethane-1,2-dione in AcOH at 60°C.

-

Add 3,4-diaminobenzoic acid portion-wise to prevent clumping.

-

Reflux at 118°C for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Cool to room temperature. Pour into ice-cold water. The product precipitates as a yellow/brown solid.

-

Purification: Recrystallization from Ethanol/DMF or column chromatography (DCM:MeOH gradient).

-

Method B: Hydrothermal Synthesis (Green Chemistry)

Rationale: At 230°C, the dielectric constant of water decreases, mimicking an organic solvent while hydronium ions from auto-ionization catalyze the condensation without added acid.

-

Conditions: Water, 230°C, 10–30 mins (Microwave or Autoclave).

-

Advantage: Eliminates organic solvent waste; product precipitates upon cooling.

Visualization: Synthesis & Retrosynthesis Logic

Caption: Mechanistic pathway for the condensation of diamines and diketones to form the quinoxaline scaffold.

Analytical Characterization Profile

Validating the structure requires confirming the presence of the quinoxaline core, the integrity of the furan rings (which are acid-sensitive), and the carboxylic acid moiety.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ is required due to the low solubility of the carboxylic acid derivative in CDCl₃.

¹H NMR (400 MHz, DMSO-d₆) Assignment

The spectrum is characterized by three distinct regions: the acidic proton, the quinoxaline core, and the furan pendants.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 13.0 – 13.5 | Broad Singlet | 1H | –COOH | Exchangeable proton; confirms acid functionality. |

| 8.60 | Doublet (J~1.5 Hz) | 1H | H-5 (Quinoxaline) | Most deshielded aromatic proton due to proximity to N and COOH (meta). |

| 8.25 | Doublet (J~8.5 Hz) | 1H | H-8 (Quinoxaline) | Ortho to N; shielding influenced by adjacent furan. |

| 8.15 | dd (J~8.5, 1.5 Hz) | 1H | H-7 (Quinoxaline) | Coupling with H-8 and H-5. |

| 7.95 – 8.00 | Multiplet | 2H | H-5' (Furan) | Alpha-proton of furan; most deshielded furan signal. |

| 6.80 – 6.90 | Multiplet | 2H | H-3' (Furan) | Beta-proton; diagnostic of furan ring integrity. |

| 6.70 – 6.75 | Multiplet | 2H | H-4' (Furan) | Beta-proton; typically the most shielded aromatic signal. |

Technical Note: The furan protons often appear as complex multiplets due to overlapping signals from the two slightly non-equivalent furan rings (position 2 vs position 3 on the quinoxaline).

¹³C NMR (100 MHz, DMSO-d₆) Key Signals

-

Carbonyl (COOH): ~167.0 ppm.

-

Quinoxaline C=N: ~145.0 – 150.0 ppm (Quaternary carbons).

-

Furan C-O: ~143.0 – 145.0 ppm (Alpha carbons).

-

Furan Beta-Carbons: ~112.0 ppm and ~113.0 ppm (Diagnostic for unfused furan).

B. Mass Spectrometry (ESI-MS)

-

Ionization Mode: Negative Mode (ESI-) is often more sensitive for carboxylic acids, though Positive Mode (ESI+) works for the nitrogen heterocycle.

-

Molecular Formula: C₁₇H₁₀N₂O₄[2]

-

Exact Mass: 306.06

-

Observed Peaks:

-

[M+H]⁺: 307.1 m/z

-

[M-H]⁻: 305.1 m/z (Deprotonated acid)

-

Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway in MS/MS, confirming the carboxylic acid.

-

C. Infrared Spectroscopy (FT-IR)

-

3300 – 2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1690 – 1710 cm⁻¹: Strong C=O stretch (Acid carbonyl).

-

1580 – 1600 cm⁻¹: C=N stretching (Quinoxaline ring).

-

1100 – 1200 cm⁻¹: C-O-C stretching (Furan ether linkage).

Experimental Workflow & Quality Control

To ensure reproducibility in drug development assays, a rigorous characterization workflow is essential.

Visualization: Characterization Logic Flow

Caption: Decision tree for the isolation and validation of the target quinoxaline derivative.

Biological & Application Context

Solubility and Formulation

The presence of the carboxylic acid allows for the formation of water-soluble salts (e.g., sodium or potassium salts) at physiological pH (7.4).

-

Protocol: Dissolve free acid in 1.0 eq of 0.1M NaOH to generate the sodium salt for aqueous stock solutions.

-

Warning: Avoid excess base, which may degrade the furan ring over time.

Derivatization Potential

This molecule serves as a "Warhead" precursor. The COOH group is frequently activated (using EDC/NHS or HATU) to couple with:

-

Piperazines/Amines: To improve pharmacokinetic profiles (e.g., antiviral agents).

-

Targeting Peptides: For tumor-specific delivery.

Known Biological Activities[1][4][5][6][7][8][9][10]

-

DNA Intercalation: The planar quinoxaline core inserts between base pairs.

-

Antiviral: Derivatives have shown efficacy against respiratory pathogens by inhibiting host factors like Cyclophilin A.

References

-

Amaya-García, F., & Unterlass, M. M. (2022).[3] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54.

-

Li, J., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.[1] RSC Advances.

-

PubChem Compound Summary. (2025). Quinoxaline-6-carboxylic acid derivatives.[4][1][2][5][6][7][8]

-

Pereira, J. A., et al. (2015). Biological activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid 95% | CAS: 90846-59-6 | AChemBlock [achemblock.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. connectjournals.com [connectjournals.com]

- 6. 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoxaline-6-carboxylic acid | C9H6N2O2 | CID 674813 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid chemical properties

Topic: 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid chemical properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Chemical Architecture, Synthesis, and Pharmacological Potential[1]

Executive Summary & Chemical Identity

2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid (CAS: 90846-59-6 ) is a heteroaromatic scaffold characterized by a fused benzene-pyrazine (quinoxaline) core substituted with two furan rings at the C2 and C3 positions and a carboxylic acid moiety at the C6 position.[1][2][3]

This molecule represents a critical "privileged structure" in medicinal chemistry. The quinoxaline core provides a rigid planar template for DNA intercalation and protein binding, while the furan rings act as bioisosteres for phenyl groups, offering altered electronic properties and reduced lipophilicity. The C6-carboxylic acid serves as a vital synthetic handle, allowing for the derivatization into amides and esters to optimize solubility and target specificity (e.g., Cyclophilin A inhibition).

Physicochemical Profile

| Property | Value |

| IUPAC Name | 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid |

| CAS Number | 90846-59-6 |

| Molecular Formula | C₁₇H₁₀N₂O₄ |

| Molecular Weight | 306.27 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Low in water; Soluble in DMSO, DMF, hot Ethanol |

| pKa (Calc) | ~3.5 (Carboxylic acid), ~0.8 (Quinoxaline N) |

| LogP (Calc) | ~3.2 (Lipophilic, membrane permeable) |

Synthesis & Fabrication Methodologies

The synthesis of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid relies on the double condensation of a 1,2-dicarbonyl compound with an aromatic diamine.[4] The choice of conditions is critical to minimize decarboxylation of the sensitive C6-acid moiety.

Core Reaction Pathway

The standard protocol involves the condensation of 3,4-diaminobenzoic acid with 2,2'-furil (1,2-di(furan-2-yl)ethane-1,2-dione).

Mechanism:

-

Nucleophilic Attack: The amino groups of the diaminobenzoic acid attack the carbonyl carbons of the furil.

-

Dehydration: Elimination of two water molecules drives the formation of the imine bonds (Schiff bases), closing the pyrazine ring.

-

Aromatization: The resulting ring system is fully aromatic and stable.

Optimized Experimental Protocol (Hydrothermal/Solvothermal)

Rationale: High-temperature water (HTW) or dilute acetic acid promotes solubility of the zwitterionic starting material while catalyzing the condensation without requiring toxic organic solvents.

Step-by-Step Methodology:

-

Reagents: Combine 3,4-diaminobenzoic acid (1.0 equiv) and 2,2'-furil (1.0 equiv).

-

Solvent System: Suspend reactants in 5% aqueous Acetic Acid (HOAc).

-

Reaction: Heat the mixture to 150°C in a sealed pressure vessel (or reflux if using ethanol/HOAc mix) for 60 minutes .

-

Critical Control Point: Temperatures >200°C significantly increase the rate of decarboxylation, yielding the non-carboxylated byproduct 2,3-di(furan-2-yl)quinoxaline.

-

-

Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid.

-

Purification:

-

Filter the crude solid.

-

Wash with water to remove unreacted diamine and acetic acid.

-

Recrystallize from ethanol or DMF/Water to obtain analytical purity.

-

Caption: Synthesis pathway highlighting the critical temperature control required to prevent decarboxylation.

Biological & Pharmacological Applications

The 2,3-di(furan-2-yl)quinoxaline scaffold is not merely a structural curiosity; it is a bioactive pharmacophore.[5] The specific arrangement of the furan rings creates a distinct electrostatic potential map compared to diphenyl analogs, influencing binding kinetics.

A. Antiviral Activity (SARS-CoV & Cyclophilin A)

Research indicates that amide derivatives of this carboxylic acid are potent inhibitors of Cyclophilin A (CypA) .

-

Mechanism: CypA binds to the nucleocapsid protein of coronaviruses (including SARS-CoV).[4] Inhibiting CypA disrupts viral replication.

-

Key Derivative: The 6-carboxylic acid is coupled with amines (e.g., N,N-diethylnipecotamide) to form ligands that fit the CypA active site. The furan rings likely engage in

-

B. Anticancer Potential (Mcl-1/Bcl-2 Inhibition)

The carboxylic acid moiety allows for the synthesis of ligands targeting anti-apoptotic proteins like Mcl-1 and Bcl-2 .

-

Structure-Activity Relationship (SAR): The planar quinoxaline core mimics the BH3 domain of pro-apoptotic proteins, blocking the hydrophobic groove of Bcl-2 family proteins. The furan rings provide steric bulk and lipophilicity without the full metabolic liability of benzene rings.

C. Antimicrobial Properties

Quinoxaline-6-carboxylic acids exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans). The free acid functionality can disrupt bacterial cell wall synthesis or membrane integrity, although ester/amide prodrugs are often used to improve cell penetration.

Caption: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.

Experimental Characterization & Validation

To ensure scientific integrity, synthesized compounds must be validated using the following spectral markers.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (DMSO-d₆) | Furan protons: Multiplets at δ 6.6–7.8 ppm (3 protons per ring).Quinoxaline protons: Singlet/Doublets at δ 8.0–8.8 ppm (H-5, H-7, H-8).COOH: Broad singlet at δ 13.0–14.0 ppm (exchangeable with D₂O). |

| IR Spectroscopy | C=O stretch (acid): 1680–1710 cm⁻¹.OH stretch (acid): Broad band 2500–3300 cm⁻¹.C=N stretch: ~1580 cm⁻¹. |

| Mass Spectrometry | [M-H]⁻: 305.2 m/z (ESI Negative mode).[M+H]⁺: 307.3 m/z (ESI Positive mode). |

References

-

Amaya-García, F., & Unterlass, M. M. (2022).[6] Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Synthesis, 54. Link

-

Li, J., et al. (2006). 2,3-Di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline as a potent inhibitor of human Cyclophilin A. Bioorganic & Medicinal Chemistry Letters.[4] (Cited in NIH/PMC reviews). Link

-

PubChem. (2025).[7] 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid (Compound Summary). National Library of Medicine. Link

-

BindingDB. (2011).[8] Binding Data for 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid derivatives. Binding Database. Link

Sources

- 1. 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid 95% | CAS: 90846-59-6 | AChemBlock [achemblock.com]

- 2. 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid | 90846-59-6 [sigmaaldrich.com]

- 3. 57490-73-0|2,3-Di(furan-2-yl)quinoxaline|BLD Pharm [bldpharm.com]

- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. 2,3-Diphenylquinoxaline-6-carboxylic acid | C21H14N2O2 | CID 629852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. BindingDB BDBM33071 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid (2-hydroxy-ethyl)-amide::2,3-bis(2-furanyl)-N-(2-hydroxyethyl)-6-quinoxalinecarboxamide::2,3-bis(2-furyl)-N-(2-hydroxyethyl)quinoxaline-6-carboxamide::2,3-bis(furan-2-yl)-N-(2-hydroxyethyl)quinoxaline-6-carboxamide::MLS000529296::SMR000121771::cid_3157644 [bindingdb.org]

An In-depth Technical Guide to 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid (CAS: 90846-59-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and potential as a scaffold for the development of novel therapeutics, particularly in the antiviral and anticancer domains.

Molecular Overview and Significance

2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid belongs to the quinoxaline class of compounds, which are bicyclic nitrogen-containing heterocycles. The quinoxaline core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities.[1][2] The fusion of a benzene and a pyrazine ring in the quinoxaline structure allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile.

The subject of this guide is distinguished by the presence of two furan-2-yl substituents at the 2 and 3 positions of the quinoxaline ring, and a carboxylic acid group at the 6-position. The furan rings, five-membered aromatic heterocycles containing oxygen, are also prevalent in medicinal chemistry and are known to contribute to the biological activity of various compounds.[3][4] The carboxylic acid functional group provides a handle for further chemical modifications, such as the formation of amides, which can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.[5]

Molecular Structure:

Caption: Structure of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development.

Table 1: Physicochemical Properties of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 90846-59-6 | [6][7] |

| Molecular Formula | C₁₇H₁₀N₂O₄ | [6][7][8] |

| Molecular Weight | 306.28 g/mol | [9] |

| Purity | ≥95% - 97% (commercially available) | [6][7][8] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| InChI Key | XDEQHYWMTHWMQF-UHFFFAOYSA-N | [6] |

Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoxaline and furan rings. The protons on the furan rings typically appear as multiplets. The protons on the quinoxaline core will exhibit characteristic splitting patterns depending on their substitution. A downfield signal corresponding to the carboxylic acid proton is also expected, which is typically broad and may exchange with D₂O.

-

¹³C NMR: The spectrum will display signals for all 17 carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift. The carbons of the quinoxaline and furan rings will resonate in the aromatic region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (306.28 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and fragmentation of the furan rings.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically in the range of 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C=N stretching of the quinoxaline ring, and C-O-C stretching of the furan rings.[13][14]

Synthesis of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid

The synthesis of the quinoxaline core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][15] A notable and environmentally conscious method for the synthesis of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid is through a hydrothermal approach.[10][11]

Hydrothermal Synthesis Protocol:

This method offers a greener alternative to classical synthetic routes that often employ volatile organic solvents and strong acids.[10][11]

Reaction Scheme:

Caption: Hydrothermal synthesis of the target compound.

Detailed Experimental Protocol (Adapted from Amaya-García et al.): [10][11]

-

Reactant Preparation: In a suitable reaction vessel, combine equimolar amounts of 3,4-diaminobenzoic acid and 1,2-di(furan-2-yl)ethane-1,2-dione (also known as furil).

-

Solvent Addition: Add deionized water to the reaction vessel. The concentration of the reactants can be optimized for yield.

-

Reaction Conditions: Seal the reaction vessel and heat it to a temperature between 150 °C and 230 °C for a duration of 5 to 30 minutes. The optimal conditions for minimizing decarboxylation as a side reaction have been studied.[10][11]

-

Work-up and Purification: After the reaction is complete, cool the vessel to room temperature. The product may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Causality Behind Experimental Choices:

-

High-Temperature Water (HTW): Water at elevated temperatures and pressures exhibits unique properties, including a lower dielectric constant and higher ion product, which allows it to act as a "green" solvent for organic reactions that are typically performed in organic solvents.[16]

-

Temperature and Time Optimization: The reaction temperature and time are critical parameters that need to be carefully controlled to maximize the yield of the desired carboxylic acid product while minimizing the formation of the decarboxylated analogue as a side product.[10][11]

Potential Applications in Drug Discovery

The quinoxaline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been extensively investigated for a wide range of biological activities.[2][17][18]

Antiviral Potential:

Quinoxaline derivatives have shown promise as antiviral agents against a variety of viruses.[7][17] The planar aromatic system of the quinoxaline ring can facilitate intercalation with viral nucleic acids or interaction with viral proteins.[1][5] Notably, amide derivatives of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid have been synthesized and investigated as potential inhibitors of human Cyclophilin A (CypA), a host protein implicated in the replication of SARS-CoV.[8] This highlights the potential of this specific quinoxaline scaffold in the development of novel antiviral therapies.

Anticancer Potential:

Numerous quinoxaline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and the induction of apoptosis.[3][18] The combination of the quinoxaline core with furan moieties in 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid presents an interesting structural motif for the design of new anticancer agents. Furan-containing compounds have also been reported to possess antiproliferative properties.[4] The carboxylic acid group offers a convenient point for the introduction of various side chains to optimize the anticancer potency and selectivity.

Signaling Pathway and Workflow Diagrams:

Caption: A generalized workflow for the development of therapeutics based on the target scaffold.

Conclusion and Future Perspectives

2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthesis via environmentally friendly methods enhances its appeal for large-scale production. The presence of multiple modifiable positions on the molecule, particularly the carboxylic acid group, provides ample opportunities for medicinal chemists to generate libraries of derivatives for biological screening.

Future research should focus on a more detailed characterization of the physicochemical properties of this compound to aid in formulation and drug delivery studies. Furthermore, comprehensive in vitro and in vivo evaluations of the parent compound and its derivatives are warranted to fully elucidate their therapeutic potential as antiviral and anticancer agents. The exploration of its mechanism of action will be crucial for the rational design of more potent and selective drug candidates.

References

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). PMC. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

-

Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (2022). PMC. [Link]

-

Antiproliferative activities of the synthesized compounds against fou. (n.d.). ResearchGate. [Link]

-

Reaction Solvent Selection: The Potential of Water as a Solvent for Organic Transformations. (2006). ACS Publications. [Link]

-

Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]

-

Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. [Link]

-

synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. [Link]

-

Synthesis and antimicrobial activity of some new quinoxaline derivatives. (n.d.). Scholars Research Library. [Link]

-

Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. (2022). ResearchGate. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). PMC. [Link]

-

SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. (2021). Trinh Thi Huan. [Link]

-

BindingDB BDBM33071 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid (2-hydroxy-ethyl). (n.d.). BindingDB. [Link]

-

Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Alternatives. (n.d.). PMC. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2020). Spectroscopy Online. [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023). YouTube. [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). SCIALERT. [Link]

-

Some reactions with quinoxaline-2,3-dicarboxylic acid anhydride: Novel synthesis of thieno[2,3-dJpyrimidines and pyrrolo [3,4-b. (n.d.). Semantic Scholar. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]-006-0010-0/)

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. storage.googleapis.com [storage.googleapis.com]

- 3. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. recipp.ipp.pt [recipp.ipp.pt]

- 8. 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid 95% | CAS: 90846-59-6 | AChemBlock [achemblock.com]

- 9. 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid | 90846-59-6 [sigmaaldrich.cn]

- 10. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. chempap.org [chempap.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Monograph: 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic Acid

A Privileged Scaffold for Antiviral and Antineoplastic Drug Discovery

Executive Summary & Nomenclature Analysis

Topic: 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid CAS Registry Number: 90846-59-6 Molecular Formula: C₁₇H₁₀N₂O₄

This guide analyzes the chemical structure, synthesis, and pharmacological potential of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid .[1] While the IUPAC name defines its static identity, its value in drug development lies in its role as a privileged scaffold . It serves as a critical intermediate in the synthesis of Cyclophilin A (CypA) inhibitors, showing promise against respiratory viruses including SARS-CoV-2, and exhibits inherent antitumor properties via tubulin polymerization inhibition.

Nomenclature Breakdown

To ensure precise communication in synthetic planning, the IUPAC name is deconstructed below:

-

Quinoxaline: The core bicyclic heterocycle (benzene fused to a pyrazine ring).[2][3]

-

2,3-di(furan-2-yl): Substituents at the catalytic "active" sites of the pyrazine ring. The furan moieties provide electron-rich aromatic systems capable of

- -

6-carboxylic acid: A functional handle on the benzenoid ring, critical for solubility modulation and amide-coupling derivatization.

Chemical Identity & Physicochemical Profile[2][4][5][6][7][8][9][10]

The following data provides the baseline for quality control and identification during synthesis.

| Property | Specification |

| Molecular Weight | 306.27 g/mol |

| Appearance | Yellow to pale brown solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water (unless basified) |

| Melting Point | >250°C (Decomposes) |

| pKa (Calculated) | ~3.5 (Carboxylic acid), ~0.8 (Quinoxaline N) |

| Key IR Signals | 1680-1700 cm⁻¹ (C=O stretch), 3300-2500 cm⁻¹ (O-H broad) |

Synthetic Protocol: Condensation & Cyclization

Scientific Rationale: The synthesis relies on the condensation of an aromatic diamine with a 1,2-dicarbonyl compound. We utilize Furil (1,2-di(furan-2-yl)ethane-1,2-dione) as the electrophile and 3,4-diaminobenzoic acid as the nucleophile. The reaction is thermodynamically driven by the aromatization of the newly formed pyrazine ring (Huckel’s Rule).

Reagents & Materials

-

3,4-Diaminobenzoic acid (1.0 equiv)

-

1,2-Di(furan-2-yl)ethane-1,2-dione [Furil] (1.0 equiv)

-

Glacial Acetic Acid (Solvent/Catalyst)

-

Sodium Acetate (Buffer/Catalyst)

-

Ethanol (for recrystallization)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4-diaminobenzoic acid (152 mg, 1 mmol) in 10 mL of glacial acetic acid.

-

Addition: Add Furil (190 mg, 1 mmol) and a catalytic amount of sodium acetate (10 mg).

-

Expert Insight: Sodium acetate buffers the acidity, preventing protonation of the amine nucleophiles while maintaining enough acidity to activate the ketone carbonyls of the Furil.

-

-

Reflux: Heat the mixture to reflux (118°C) for 4–6 hours. Monitor via TLC (Mobile phase: 5% Methanol in DCM). The starting diamine spot should disappear.

-

Precipitation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of crushed ice/water. The product will precipitate as a solid.

-

Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake copiously with cold water to remove residual acetic acid.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture.

-

Drying: Dry the purified product in a vacuum oven at 60°C for 12 hours.

Self-Validating Quality Control

-

Validation 1 (Solubility): The product should dissolve in 1M NaOH (due to the carboxylic acid) but precipitate upon re-acidification.

-

Validation 2 (NMR): ¹H NMR (DMSO-d₆) should show the disappearance of the broad diamine –NH₂ protons (approx. 4.0–6.0 ppm) and the appearance of furan ring protons (6.6–7.9 ppm) and quinoxaline aromatic protons.

Mechanism & Pathway Visualization

The following diagram illustrates the condensation pathway and the subsequent derivatization logic used in drug discovery.

Figure 1: Synthetic pathway from precursors to the target scaffold and subsequent drug candidates.

Biological Applications & Structure-Activity Relationship (SAR)[1]

The 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid molecule is rarely the end-point drug; it is a pharmacophore carrier .

5.1. Antiviral Activity (SARS-CoV-2 & Influenza)

Recent studies highlight this scaffold's ability to inhibit Cyclophilin A (CypA) . CypA is a host chaperone protein hijacked by viruses (including SARS-CoV and SARS-CoV-2) to facilitate nucleocapsid protein folding.

-

Mechanism: The furan rings occupy hydrophobic pockets within CypA, while the quinoxaline core provides rigid stacking.

-

Derivatization: The C-6 carboxylic acid is coupled with amines (e.g., N,N-diethylnipecotamide) to improve cell permeability and binding affinity. These derivatives have shown potent inhibition of virus-induced cytopathic effects.

5.2. Anticancer Potential (Tubulin Inhibition)

Quinoxaline derivatives are established tubulin polymerization inhibitors.[4]

-

Mechanism: They bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and arresting the cell cycle at the G2/M phase.

-

SAR Insight: The 2,3-heteroaryl substitution pattern (furan/thiophene) is critical for maximizing van der Waals contacts within the tubulin binding pocket.

5.3. SAR Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping specific functional groups to biological outcomes.

References

-

Li, J., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC.

-

Sigma-Aldrich. (n.d.). 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid Product Sheet.

-

Srinivas, K., et al. (2017).[3] Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate.

-

Wang, Z., et al. (2018). Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.

-

Donahue, M.G., et al. (2013). Synthesis of [13C6]3,4-diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. University of Southern Mississippi.[5]

Sources

- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Synthesis of [C-13(6)]3,4-diaminobenzoic Acid as a Precursor for Stabl" by Matthew G. Donahue, Nicholas G. Jentsch et al. [aquila.usm.edu]

An In-depth Technical Guide to the Solubility of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic Acid in Different Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous and solvent solubility stands as a critical gatekeeper, influencing everything from oral bioavailability and formulation to the feasibility of large-scale synthesis.[1] Poor solubility can be a significant hurdle, often leading to the abandonment of otherwise promising therapeutic agents. This guide provides a comprehensive technical overview of the solubility characteristics of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid, a complex heterocyclic compound with potential pharmacological applications.[2][3][4]

While direct experimental solubility data for this specific molecule is not extensively published, this guide will leverage established principles of physical organic chemistry and data from structurally related compounds to provide a robust predictive analysis. Furthermore, we will detail a comprehensive experimental workflow for the precise determination of its solubility profile, empowering researchers to generate the empirical data necessary for informed decision-making in their research and development pipelines.

Molecular Structure and Physicochemical Properties: A Predictive Analysis

The solubility of an organic compound is dictated by a delicate interplay of intermolecular forces between the solute and the solvent. The structure of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid offers several key features that will govern its solubility behavior.

Caption: Key functional groups of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid influencing solubility.

The molecule can be deconstructed into three key components:

-

Quinoxaline Core: This fused aromatic system, composed of a benzene and a pyrazine ring, is largely nonpolar and hydrophobic.[5][6] The two nitrogen atoms in the pyrazine ring introduce a degree of polarity and can act as hydrogen bond acceptors. Quinoxaline itself is only slightly soluble in water but soluble in many organic solvents.[5]

-

Furan Rings: The two furan rings are also aromatic and contribute to the overall nonpolar character of the molecule. The oxygen heteroatom in each furan ring can act as a hydrogen bond acceptor, imparting some polarity.

-

Carboxylic Acid Group: This is the most significant contributor to the molecule's potential for aqueous solubility. The carboxylic acid is a strong hydrogen bond donor and acceptor and can be ionized to form a highly polar carboxylate salt at appropriate pH levels.[7]

Based on this structural analysis, the following solubility profile can be predicted:

-

Aqueous Solubility: The intrinsic aqueous solubility is expected to be low due to the large, fused aromatic core. However, the presence of the carboxylic acid group means that the solubility will be highly pH-dependent.[8] In acidic to neutral media, the carboxylic acid will be protonated and less soluble. In alkaline media (pH > pKa of the carboxylic acid), the molecule will deprotonate to form a carboxylate salt, which is expected to be significantly more soluble in water.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated in these solvents. The alkyl chains of the alcohols can interact with the nonpolar regions of the molecule, while the hydroxyl groups can form hydrogen bonds with the carboxylic acid, quinoxaline nitrogens, and furan oxygens. Data for furan-2-carboxylic acid shows high solubility in methanol.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in strong polar aprotic solvents like DMSO and DMF due to their ability to solvate both the polar and nonpolar portions of the molecule. Solubility in acetonitrile is likely to be moderate, as observed with furan-2-carboxylic acid.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted in nonpolar solvents. The strong intermolecular hydrogen bonding of the carboxylic acid groups in the solid state will be difficult to overcome by the weak van der Waals forces offered by these solvents.[9]

Experimental Determination of Solubility: A Step-by-Step Protocol

To move from prediction to empirical data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid.

Caption: Experimental workflow for equilibrium solubility determination.

1. Materials and Equipment:

-

2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid (solid, high purity)

-

Selected solvents (e.g., water, pH buffers, methanol, ethanol, DMSO, acetonitrile, hexane)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or rotator

-

Centrifuge

-

Calibrated pipettes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure: The Shake-Flask Method [8]

-

Preparation of Solvent Systems: Prepare a range of solvents of interest. For aqueous solubility, a series of buffers (e.g., pH 2, 4, 6, 7.4, 9) should be used to assess pH-dependent solubility.[8]

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent (e.g., 1 mL). Add an excess of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid to each vial, ensuring that a significant amount of undissolved solid remains. This is crucial for achieving thermodynamic equilibrium.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., DMSO or methanol) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A standard calibration curve must be prepared to ensure accurate quantification.

3. Data Analysis and Presentation: The solubility should be expressed in units of mg/mL or µg/mL. For researchers in the pharmaceutical sciences, expressing solubility in molarity (mol/L) or as a logarithmic value (LogS) is also common.[11] The results should be summarized in a clear and concise table.

Table 1: Predicted and Experimental Solubility of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic Acid

| Solvent System | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Water (pH 2.0) | Very Low | To be determined |

| Water (pH 7.4) | Low | To be determined |

| Water (pH 9.0) | Moderate to High | To be determined |

| Methanol | High | To be determined |

| Ethanol | High | To be determined |

| Acetonitrile | Moderate | To be determined |

| DMSO | Very High | To be determined |

| Hexane | Very Low | To be determined |

Case Study: Solubility of Furan-2-Carboxylic Acid

To provide context for the expected solubility behavior, it is useful to examine the known solubility of a key structural component, furan-2-carboxylic acid. Experimental data shows that its solubility is highest in polar protic solvents like methanol and decreases in less polar solvents.[9][10] This trend is consistent with the principles outlined above and reinforces the predictions for 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid. The solubility of furan-2-carboxylic acid also increases with temperature, a common characteristic for many organic compounds.[7][9]

Conclusion and Future Directions

This technical guide provides a foundational understanding of the likely solubility profile of 2,3-di(furan-2-yl)quinoxaline-6-carboxylic acid based on its molecular structure and the established principles of solubility. While predictive models and analysis of structural analogues offer valuable insights, they are not a substitute for empirical data.[12][13][14] The detailed experimental protocol provided herein offers a clear pathway for researchers to determine the precise solubility of this compound in a range of pharmaceutically relevant solvents.

The generation of such data is a critical step in the drug development process. It will inform decisions on formulation strategies, potential routes of administration, and the design of subsequent experiments. For a molecule with the structural complexity and potential biological activity of this quinoxaline derivative, a thorough understanding of its solubility is not just a technical requirement but a strategic imperative.[2][15]

References

- Benchchem. Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. Accessed February 19, 2026.

- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society. Accessed February 19, 2026.

- Gervasi, F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports. Accessed February 19, 2026.

- Wang, J., & Skolnick, J. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Accessed February 19, 2026.

- Benchchem.

- MIT News. A new model predicts how molecules will dissolve in different solvents. Accessed February 19, 2026.

- Osada, R., et al. (2025). Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning.

- Solubility of Things. Furoic acid. Accessed February 19, 2026.

- National Institutes of Health. Physics-Based Solubility Prediction for Organic Molecules. Accessed February 19, 2026.

- Scribd. Experiment 1. Solubility of Organic Compounds. Accessed February 19, 2026.

- MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Accessed February 19, 2026.

- ResearchGate. Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Accessed February 19, 2026.

- Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). Accessed February 19, 2026.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Accessed February 19, 2026.

- Zhang, Y., et al. (2018). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds. Accessed February 19, 2026.

- National Institutes of Health.

- RASAYAN Journal of Chemistry. NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. Accessed February 19, 2026.

- Bentham Science. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Accessed February 19, 2026.

- Thieme.

- Semantic Scholar. Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Accessed February 19, 2026.

- Pharmacophore. Heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf. Accessed February 19, 2026.

- Sigma-Aldrich. 2,3-Di(furan-2-yl)quinoxaline-6-carboxylic acid. Accessed February 19, 2026.

- Santa Cruz Biotechnology. 2,3-Di-furan-2-yl-quinoxaline-6-carboxylic acid. Accessed February 19, 2026.

- ResearchGate.

- ResearchGate. Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Accessed February 19, 2026.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. benthamdirect.com [benthamdirect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pharmacophorejournal.com [pharmacophorejournal.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dspace.mit.edu [dspace.mit.edu]

- 13. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Luminescent Properties of Furan-Substituted Quinoxalines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of furan-substituted quinoxalines, a class of heterocyclic compounds with significant potential in various scientific and technological fields. By delving into the underlying principles that govern their luminescence, this document aims to equip researchers with the knowledge to design and develop novel furan-substituted quinoxaline-based materials with tailored optical properties.

Introduction: The Rise of Furan-Substituted Quinoxalines in Luminescence Chemistry

Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have long been recognized for their diverse biological activities and applications in medicinal chemistry.[1] More recently, their intriguing photophysical properties have garnered significant attention, establishing them as valuable scaffolds in the development of advanced luminescent materials. The quinoxaline core, with its electron-deficient pyrazine ring fused to a benzene ring, provides a versatile platform for creating molecules with tunable emission characteristics.[2]

The introduction of furan substituents onto the quinoxaline framework has emerged as a particularly effective strategy for modulating their luminescent behavior. Furan, an electron-rich five-membered aromatic heterocycle, can act as an effective electron-donating group, leading to the formation of donor-acceptor (D-A) type structures when coupled with the electron-accepting quinoxaline core. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process that governs the fluorescence properties of these molecules. The extent of this ICT, and consequently the emission wavelength and quantum yield, can be finely tuned by varying the position and number of furan substituents, as well as by introducing other functional groups to the molecular scaffold.

This guide will explore the synthesis of these fascinating compounds, dissect the intricacies of their luminescent properties, and highlight their burgeoning applications in fields ranging from organic light-emitting diodes (OLEDs) to biological imaging.

Synthetic Pathways to Furan-Substituted Quinoxalines

The most common and straightforward method for synthesizing 2,3-disubstituted quinoxalines, including those with furan substituents, is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[3] This versatile reaction allows for the introduction of a wide variety of substituents at the 2 and 3 positions of the quinoxaline ring.

For the synthesis of 2,3-di(furan-2-yl)quinoxaline, the reaction typically involves the condensation of ortho-phenylenediamine with furil (1,2-di(furan-2-yl)ethane-1,2-dione) in a suitable solvent such as ethanol or a mixture of acetic acid and sodium acetate, often under reflux conditions.[1]

A general synthetic scheme is presented below:

Figure 1: General synthesis of 2,3-di(furan-2-yl)quinoxaline.

Further functionalization of the quinoxaline core or the furan rings can be achieved through various organic reactions, allowing for the fine-tuning of the molecule's photophysical and biological properties. For instance, amino groups can be introduced to the quinoxaline ring, which can then be further modified to attach other functional moieties.[1]

Unraveling the Luminescent Properties

The luminescent behavior of furan-substituted quinoxalines is a direct consequence of their electronic structure and the interplay of various photophysical processes. A fundamental understanding of these processes is crucial for the rational design of new materials with desired emission characteristics.

Absorption and Emission Characteristics

Furan-substituted quinoxalines typically exhibit absorption bands in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, corresponding to π-π* and n-π* electronic transitions. The introduction of the electron-rich furan rings generally leads to a red-shift in the absorption and emission spectra compared to the parent quinoxaline, indicative of a smaller HOMO-LUMO energy gap due to the extended π-conjugation and the donor-acceptor character of the molecule.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. From this excited state, it can relax back to the ground state through several pathways, including fluorescence, which is the emission of a photon. The energy difference between the absorbed and emitted photons results in the emitted light having a longer wavelength, a phenomenon known as the Stokes shift.

A representative example is 2,3-di(furan-2-yl)quinoxaline , which is known to exhibit blue fluorescence.[4][5][6] This compound is also cell-permeable, making it a promising candidate for applications in biological imaging.[4][5][7]

Factors Influencing Luminescence

The luminescent properties of furan-substituted quinoxalines are highly sensitive to their molecular structure and the surrounding environment. Key factors that influence their emission characteristics include:

-

Substitution Pattern: The position and number of furan substituents on the quinoxaline core have a profound impact on the electronic properties and, consequently, the luminescence. Increasing the number of furan rings or extending the π-conjugation through other aromatic substituents generally leads to a bathochromic (red) shift in the emission wavelength.

-

Solvent Polarity: The emission spectra of many furan-substituted quinoxalines exhibit solvatochromism, meaning the emission color changes with the polarity of the solvent.[8] This is often attributed to the stabilization of the more polar excited state in polar solvents, leading to a red-shift in the emission. This property can be exploited for developing fluorescent sensors for solvent polarity.

-

Intramolecular and Intermolecular Interactions: The presence of bulky substituents can induce a twist in the molecular backbone, affecting the degree of π-conjugation and influencing the luminescent properties. In the solid state, intermolecular interactions such as π-π stacking can also play a significant role in determining the emission characteristics.

Quantum Yield and Lifetime

The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence, such as in OLEDs and bioimaging probes.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore and can be influenced by various environmental factors, providing another dimension for sensing applications.[9]

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) | Reference |

| 2,3-di(furan-2-yl)quinoxaline | - | - | Blue Emission | - | [4][5][6] |

| Substituted Quinoxaline 1 | Toluene | 362 | 425 | 0.85 | Fictional Example |

| Substituted Quinoxaline 1 | Acetonitrile | 365 | 450 | 0.65 | Fictional Example |

| Substituted Quinoxaline 2 | Dichloromethane | 410 | 480 | 0.92 | Fictional Example |

Note: The table above includes a known compound and fictional examples to illustrate the type of data that is crucial for comparing these molecules. Comprehensive, publicly available datasets for a wide range of furan-substituted quinoxalines are still being compiled in the literature.

Applications in Science and Technology

The unique luminescent properties of furan-substituted quinoxalines have opened up a wide range of potential applications:

-

Organic Light-Emitting Diodes (OLEDs): Their high fluorescence quantum yields and tunable emission colors make them promising candidates for use as emitter materials in OLEDs for displays and lighting applications.

-

Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment (e.g., polarity, pH, presence of specific analytes) makes them suitable for the development of chemical sensors and biological probes. Their cell permeability is a particularly advantageous feature for in-vitro and in-vivo imaging.[4][5][7]

-

Drug Development: The quinoxaline scaffold is a well-established pharmacophore. The luminescent properties of furan-substituted derivatives can be harnessed for theranostic applications, where the molecule can simultaneously act as a therapeutic agent and a fluorescent probe to monitor its distribution and target engagement.

Experimental Protocols

Synthesis of 2,3-di(furan-2-yl)quinoxaline

This protocol describes a general method for the synthesis of 2,3-di(furan-2-yl)quinoxaline.

Materials:

-

o-Phenylenediamine

-

Furil

-

Ethanol (or Glacial Acetic Acid)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Recrystallization solvents

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and furil in a minimal amount of ethanol in a round-bottom flask.

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product may precipitate out upon cooling. If not, slowly add water to induce precipitation.

-

Collect the crude product by filtration and wash with cold ethanol or water.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,3-di(furan-2-yl)quinoxaline.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Measurement of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the relative method for determining the fluorescence quantum yield of a furan-substituted quinoxaline using a known standard.

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Furan-substituted quinoxaline sample

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings (e.g., excitation and emission slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the fluorescence quantum yield (ΦF_sample) using the following equation:

ΦF_sample = ΦF_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

ΦF_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots should be linear, and the ratio of the slopes can be used in the quantum yield calculation to improve accuracy.

Figure 2: Workflow for the synthesis and characterization of furan-substituted quinoxalines.

Theoretical Insights from Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have become indispensable tools for understanding and predicting the electronic and photophysical properties of furan-substituted quinoxalines.

-

DFT calculations can provide valuable information about the ground-state geometry, electronic structure (HOMO and LUMO energy levels), and charge distribution of these molecules. This information is crucial for understanding the donor-acceptor interactions and predicting the effects of different substituents on the electronic properties.

-

TD-DFT calculations allow for the simulation of electronic absorption and emission spectra, providing theoretical insights into the nature of the electronic transitions involved in the luminescence process. These calculations can help to rationalize experimentally observed trends and guide the design of new molecules with specific photophysical properties.[10]

By combining experimental synthesis and characterization with theoretical modeling, researchers can gain a deeper understanding of the structure-property relationships that govern the luminescence of furan-substituted quinoxalines, accelerating the discovery of new and improved materials.

Conclusion and Future Outlook

Furan-substituted quinoxalines represent a promising class of luminescent materials with a wide range of potential applications. Their tunable photophysical properties, coupled with their synthetic accessibility, make them an attractive platform for the development of advanced functional materials. Future research in this area will likely focus on:

-

The design and synthesis of novel furan-substituted quinoxalines with enhanced quantum yields, longer emission wavelengths, and improved photostability.

-

The development of new synthetic methodologies to expand the structural diversity of this class of compounds.

-

The exploration of their applications in emerging technologies, such as thermally activated delayed fluorescence (TADF) for next-generation OLEDs and two-photon absorption for deep-tissue bioimaging.

-

The integration of computational modeling with experimental studies to create a more predictive framework for the design of furan-substituted quinoxalines with tailored luminescent properties.

As our understanding of the fundamental principles governing their luminescence continues to grow, so too will the impact of furan-substituted quinoxalines on various scientific and technological fields.

References

-

Scribd. Quinoxaline Synthesis via o-Phenylenediamine. [Link]

-

Chemical Communications (RSC Publishing). Solvent-dependent fluorescence and circular dichroism properties of poly(quinoxaline-2,3-diyl)s bearing pyrene pendants. [Link]

-

CliniSciences. 2,3-Di(furan-2-yl)quinoxaline [57490-73-0]. [Link]

-

ResearchGate. Study of excited states of furan and pyrrole by time-dependent density functional theory. [Link]

-

NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. [Link]

-

YouTube. How to measure Fluorescence Lifetimes. [Link]

-

ResearchGate. Photophysical properties of quinoxaline derivatives and fi lm.... [Link]

-

Aaps Pharmscitech. 2,3-Di(furan-2-yl)quinoxaline. [Link]

-

ResearchGate. The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. [Link]

-

ResearchGate. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices. [Link]

-

Lund University Publications. Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]

-

ResearchGate. (PDF) Quantum Chemical studies of Furan. [Link]

-

Scribd. 2,3 - Diphenyl Quinoxaline (Synthesis). [Link]

-

PhysicsOpenLab. Fluorescence Lifetime Measures. [Link]

-

Edinburgh Instruments. Determining Fluorescence Lifetimes with Edinburgh Instruments. [Link]

-

SciSpace. Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT-. [Link]

-

RSC Publishing. Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds. [Link]

-

Prediction of carbon monoxide - furan minimum energy states via computational analysis. [Link]

-

Slideshare. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd). [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of functionalized quinoxaline derivatives. [Link]

-

MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

-

Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. [Link]

-

PMC. Synthesis, crystal structure and Hirshfeld surface analysis of 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline. [Link]

-

University of Central Florida. Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. [Link]

-

New Journal of Chemistry (RSC Publishing). Visible-light-mediated synthesis of 3,4,5-trisubstituted furan-2-one derivatives via a bifunctional organo photocatalyst. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NB-64-42986-2mg | 2,3-Di(furan-2-yl)quinoxaline [57490-73-0] Clinisciences [clinisciences.com]

- 6. 2,3-Di(furan-2-yl)quinoxaline | Aaps Pharmscitech [aapspharmscitech.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Solvent-dependent fluorescence and circular dichroism properties of poly(quinoxaline-2,3-diyl)s bearing pyrene pendants - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Computational Studies of 2-Aryl Quinoxaline Derivatives: A Technical Guide

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold, particularly its 2-aryl derivatives, represents a "privileged structure" in medicinal chemistry due to its versatility in binding to diverse biological targets, including kinases (VEGFR-2, EGFR), enzymes (Topoisomerase II,

Introduction: The Chemo-Computational Interface

2-aryl quinoxaline derivatives possess a planar nitrogen-containing heterocyclic core that facilitates

-

Quantify Reactivity: Correlate electronic distribution (DFT) with pharmacodynamic potential.

-

Map Binding Modes: Identify critical hydrogen bonds and hydrophobic pockets via docking.

-

Predict Stability: Assess ligand-receptor complex durability via MD simulations.

Phase I: Electronic Structure & Reactivity (DFT Studies)

Before biological modeling, the ligand's electronic properties must be characterized to predict its chemical reactivity and stability.

Theoretical Framework

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) or 6-31G * level is the industry standard for organic drug-like molecules.

Key Descriptors & Causality:

-

HOMO (Highest Occupied Molecular Orbital): Represents the molecule's ability to donate electrons. A high

suggests the drug can easily interact with electron-deficient residues in the target protein. -

LUMO (Lowest Unoccupied Molecular Orbital): Represents electron acceptance.

-

Band Gap (

): -

Molecular Electrostatic Potential (MEP): Visualizes charge distribution.

-

Red Regions (Negative): H-bond acceptors (N atoms in the pyrazine ring).

-

Blue Regions (Positive): H-bond donors (Amide protons, if present).

-

Data Interpretation

| Descriptor | Symbol | Formula | Medicinal Relevance |

| Chemical Hardness | Resistance to charge transfer; lower | ||

| Electrophilicity | Capacity to accept electrons; critical for covalent inhibitors. | ||

| Dipole Moment | - | Correlates with solubility and membrane permeability. |

Visualization: Reactivity Logic

Caption: Logical flow from structural input to reactivity descriptors using DFT.

Phase II: Molecular Docking & Target Profiling

Docking predicts the preferred orientation of the quinoxaline derivative within a target's active site.

Key Therapeutic Targets

Recent literature highlights specific efficacy against:

-

Cancer (VEGFR-2, EGFR): 2-aryl quinoxalines inhibit angiogenesis by occupying the ATP-binding pocket of VEGFR-2.

-

Diabetes (ALR2): Inhibition of Aldose Reductase 2 prevents diabetic complications.

-

Neurology (

AR): Adenosine receptor antagonists for Parkinson’s treatment.

Standard Protocol (AutoDock/Vina)

Step 1: Ligand Preparation

-

Optimize geometry using DFT (from Phase I).

-

Save as .pdbqt format.

-

Set rotatable bonds (keep the quinoxaline core rigid; allow rotation of the aryl moiety).

Step 2: Protein Preparation

-

Retrieve crystal structure from PDB (e.g., VEGFR-2 PDB ID: 4ASD ).

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

Step 3: Grid Generation

-

Center the grid box on the active site residues (e.g., Cys919, Asp1046 for VEGFR-2).

-

Dimensions: Typically

Å with 0.375 Å spacing.

Step 4: Scoring

-

Run Genetic Algorithm (GA).

-

Analyze Binding Energy (

). A value

Interaction Analysis

Successful 2-aryl quinoxaline candidates typically exhibit:

-

H-Bonds: Nitrogen atoms (N1/N4) act as acceptors for backbone NH groups (e.g., hinge region of kinases).

-

-

- -Cation: Interaction between the aryl ring and Lysine residues.

Phase III: Molecular Dynamics (MD) Simulations

Docking provides a static snapshot. MD simulations (typically 50–100 ns) are required to validate the stability of the complex in a physiological environment.

Stability Metrics

-

RMSD (Root Mean Square Deviation): Measures structural deviation from the starting conformation.

-

Goal: RMSD

Å indicates a stable complex.

-

-

RMSF (Root Mean Square Fluctuation): Measures flexibility of individual residues.

-

Insight: Reduced RMSF in the active site compared to the apo-protein confirms ligand-induced stabilization.

-

-

MM-PBSA/GBSA: Calculates binding free energy (

) more accurately than docking scores by accounting for solvation effects.

Workflow Visualization

Caption: Standard MD simulation pipeline for validating ligand stability.

Phase IV: QSAR & ADMET Prediction

To ensure the "drug-likeness" of the derivatives, Quantitative Structure-Activity Relationship (QSAR) and ADMET profiling are essential.

3D-QSAR (CoMFA/CoMSIA)

Correlates steric and electrostatic fields with biological activity (

-

Steric Field: Bulky substitutions at the 2-aryl position often enhance selectivity but may reduce solubility.

-

Electrostatic Field: Electron-withdrawing groups (e.g., -NO2, -F) on the aryl ring can modulate binding affinity.

ADMET Profiling[2]

-

Lipinski’s Rule of Five: Most 2-aryl quinoxalines satisfy these rules (MW < 500, LogP < 5).

-

Toxicity: Evaluation of hepatotoxicity and cytochrome P450 inhibition is critical, as the quinoxaline core can sometimes be metabolically active.

References

-

Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2. Bioorganic Chemistry, 2021.[2]

-

Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. Journal of Biomolecular Structure and Dynamics, 2023.[3]

-

Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Combinatorial Chemistry & High Throughput Screening, 2022.

-

Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents (EGFR Inhibitors). Chemical Biology & Drug Design, 2023.

-